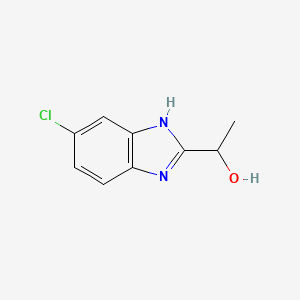

1-(5-chloro-1H-benzimidazol-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJYRNNAJWCSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Significance of the Benzimidazole Scaffold in Bioactive Molecules

The benzimidazole (B57391) nucleus, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a structural motif of immense importance in drug discovery. rsc.org Its versatile biological activity is attributed to its ability to engage in various interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This has led to the development of numerous benzimidazole-containing drugs with a wide range of pharmacological applications. nih.govresearchgate.net

The broad spectrum of activities associated with benzimidazole derivatives is extensive, covering antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties, among others. rsc.orgnih.govresearchgate.net This versatility has established the benzimidazole scaffold as a foundational component in the design and synthesis of new therapeutic agents. rsc.org Researchers continue to explore modifications to the basic benzimidazole structure to enhance potency and selectivity for various biological targets. nih.gov

Table 1: Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Effective against a variety of bacterial and fungal strains. isca.me |

| Antiviral | Shows activity against several viruses. nih.gov |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. isca.me |

| Anti-inflammatory | Possesses properties that can reduce inflammation. nih.gov |

| Anthelmintic | Used to treat infections caused by parasitic worms. nih.gov |

Research Trajectories for Halogenated Benzimidazole Derivatives and Their Alcohol Analogues

The strategic modification of the benzimidazole (B57391) scaffold is a key area of research aimed at discovering new drug candidates. The introduction of substituents at various positions on the benzimidazole ring system has been shown to be crucial for pharmacological activity. nih.gov Among these modifications, halogenation, particularly chlorination, has been a frequently employed strategy to modulate the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity. nih.govisca.me

Research has shown that chloro-substituted benzimidazole derivatives exhibit significant antimicrobial and anticancer activities. isca.menih.gov For instance, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole was found to have profound topoisomerase I inhibition and cytotoxic effects. nih.gov The position of the halogen substituent on the benzene (B151609) ring can significantly influence the compound's biological profile. isca.me

Furthermore, the incorporation of alcohol functional groups into benzimidazole derivatives represents another important research avenue. The presence of a hydroxyl group can alter the molecule's polarity and its ability to form hydrogen bonds, which can in turn affect its interaction with biological targets. researchgate.net While extensive research has been conducted on various substituted benzimidazoles, the specific exploration of halogenated benzimidazole alcohols as a distinct class is an evolving field. The synthesis and evaluation of compounds like 1-(5-chloro-1H-benzimidazol-2-yl)ethanol are part of a broader effort to systematically explore the chemical space around the benzimidazole scaffold to identify new leads for drug development. rsc.orgresearchgate.net The study of such molecules contributes to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20033-96-9 |

Data sourced from PubChem CID 2737917 nih.gov

An exploration into the synthesis of this compound and its related structures reveals a landscape of established and innovative chemical strategies. The construction of the core benzimidazole ring, the introduction of specific substituents, and the control of stereochemistry are central themes in the generation of these valuable heterocyclic compounds.

Advanced Spectroscopic and Crystallographic Investigations of 1 5 Chloro 1h Benzimidazol 2 Yl Ethanol

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as 1-(5-chloro-1H-benzimidazol-2-yl)ethanol, absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For benzimidazole (B57391) derivatives, the absorption bands observed in the UV-Visible spectrum are primarily due to π → π* and n → π* electronic transitions. The benzimidazole ring system is a significant chromophore, containing a conjugated system of double bonds (π electrons) and nitrogen atoms with lone pairs of electrons (n electrons).

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems. In this compound, the fused benzene (B151609) and imidazole (B134444) rings provide an extended π-conjugated system, which is expected to give rise to strong absorption bands in the UV region. The presence of the chloro substituent on the benzene ring can influence the position and intensity of these bands through electronic effects.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The conjugation within the benzimidazole moiety significantly affects the energy of these electronic transitions. A more extended conjugation generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of light at longer wavelengths (a bathochromic or red shift). The substitution pattern on the benzimidazole ring, such as the chloro group at the 5-position and the ethanol (B145695) group at the 2-position, will modulate the electronic properties of the conjugated system and thus influence the precise wavelengths of maximum absorption (λmax).

While specific experimental data for this compound is unavailable, a hypothetical data table based on typical values for similar benzimidazole derivatives is presented below for illustrative purposes.

Interactive Data Table: Hypothetical UV-Visible Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Tentative Assignment |

| Ethanol | ~245 | ~10,000 - 15,000 | π → π* (Benzene ring) |

| Ethanol | ~275 | ~8,000 - 12,000 | π → π* (Imidazole ring) |

| Ethanol | ~282 | ~7,000 - 11,000 | π → π* (Imidazole ring) |

| Cyclohexane | ~310 | ~200 - 500 | n → π* |

Note: This data is illustrative and not based on experimental measurements for this compound.

Powder X-ray Diffraction for Polymorphism and Amorphous Solid Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can also provide information about its amorphous content. Each crystalline solid has a unique atomic arrangement, which gives rise to a characteristic diffraction pattern when exposed to X-rays. This pattern serves as a "fingerprint" for that specific crystalline form.

Polymorphism is the ability of a solid material to exist in more than one crystalline form or polymorph. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. In the pharmaceutical context, identifying and controlling polymorphism is critical as it can impact a drug's bioavailability and shelf-life.

An investigation of this compound using PXRD would involve irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ).

Crystalline Material: If the compound is crystalline, the PXRD pattern will show a series of sharp peaks at specific 2θ angles. The position and relative intensities of these peaks are determined by the crystal lattice structure. The presence of different sets of peaks in samples prepared under different conditions would indicate the existence of multiple polymorphs.

Amorphous Solid: If the compound is amorphous, it lacks long-range atomic order. Consequently, its PXRD pattern will not display sharp peaks but rather a broad, diffuse halo. This indicates the absence of a regular crystalline lattice.

Characterization of the solid-state properties of this compound would involve preparing the solid under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting materials by PXRD to screen for potential polymorphs or to confirm an amorphous state.

Without experimental data, a specific data table of PXRD peaks cannot be generated. However, a hypothetical table is provided below to illustrate how such data would be presented.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Form

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 80 |

| 12.8 | 6.91 | 65 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 90 |

| 25.9 | 3.44 | 75 |

Note: This data is hypothetical and does not represent measured values for this compound.

Further research involving the synthesis and solid-state characterization of this compound is necessary to provide the specific experimental data for these advanced analytical investigations.

Computational Chemistry and Molecular Modeling of 1 5 Chloro 1h Benzimidazol 2 Yl Ethanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, yielding precise information about its electronic structure, geometry, and energy. These methods are foundational for understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard and reliable method in computational chemistry for studying the properties of benzimidazole (B57391) derivatives due to its favorable balance between accuracy and computational cost. researchgate.netnih.gov DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of the molecule in its ground state. ekb.eg For benzimidazole-related compounds, studies frequently employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets such as 6-311++G(d,p) to achieve reliable results that correlate well with experimental data. icm.edu.plnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional structure of 1-(5-chloro-1H-benzimidazol-2-yl)ethanol. Furthermore, DFT is the foundation for calculating other critical parameters, including molecular orbitals and electrostatic potential maps. nih.govresearchgate.net

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the systematic study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For the title compound, a key flexible bond is the C-C bond connecting the ethanol (B145695) side chain to the benzimidazole core.

By performing a potential energy surface (PES) scan, computational chemists can map the energy of the molecule as a function of the dihedral angle of this rotating bond. This process identifies low-energy conformers (local minima) and the most stable structure (global minimum). Such analysis, which has been performed on the parent compound (±)-1-(1H-Benzoimidazol-2-yl)ethanol, is crucial for understanding how the molecule might orient itself to interact with a biological target. icm.edu.pl The identification of the lowest energy conformer is essential for subsequent molecular docking and reactivity studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests higher reactivity. mdpi.com This analysis helps predict how this compound might participate in chemical reactions and charge-transfer processes. shd-pub.org.rs

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2967 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8096 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4871 | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. irjweb.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (a small molecule) when bound to a receptor (typically a protein) to form a stable complex. nih.gov This technique is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. For this compound, docking studies can predict its binding affinity and interaction patterns with various potential protein targets.

The primary goal of molecular docking is to identify the most stable binding pose of the ligand within the active site of a protein. The process involves two main steps: sampling and scoring. First, an algorithm explores a vast conformational space of the ligand and its possible orientations within the binding pocket. Then, a scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the lowest energy score is typically predicted as the most probable binding mode.

For benzimidazole derivatives, docking studies have been used to predict their binding to a wide range of targets, including fungal cytochrome P450, viral enzymes like HIV-reverse transcriptase, and various protein kinases involved in cancer. nih.govnih.govwisdomlib.org The predicted pose reveals how the chloro-substituted benzene (B151609) ring, the imidazole core, and the ethanol side chain of the title compound might fit within the specific topology of a receptor's active site.

Once a stable binding pose is predicted, it is analyzed in detail to identify the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding affinity. Key interactions typically observed for benzimidazole derivatives include:

Hydrogen Bonds : The imidazole N-H group and the hydroxyl (-OH) group of the ethanol side chain are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions : The benzimidazole ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Stacking : The aromatic benzimidazole ring can form π-π stacking or T-shaped interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

Halogen Bonds : The chlorine atom on the benzene ring can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

For example, studies on related benzimidazoles have shown specific hydrogen bonding interactions with key residues such as Trp229 in the active site of HIV-reverse transcriptase, which is crucial for their inhibitory activity. nih.gov A thorough analysis of these interactions provides a rational basis for the compound's potential biological effects and guides further optimization of its structure.

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Imidazole N-H, Hydroxyl (-OH) | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Hydrophobic Interactions | Benzene Ring, Imidazole Ring | Ala, Val, Leu, Ile, Pro, Met, Phe |

| π-π Stacking | Aromatic Benzimidazole System | Phe, Tyr, Trp, His |

| Halogen Bonding | Chlorine Atom | Carbonyl Oxygen (backbone), Ser, Thr |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, they are critical for assessing the stability of a potential drug molecule (ligand) when bound to its biological target (receptor). A stable complex is often a prerequisite for sustained biological activity.

While MD simulations have been performed on various benzimidazole derivatives to assess their stability in the binding pockets of receptors like BRAF kinase and dihydrofolate reductase, no specific studies detailing MD simulations for the this compound-receptor complex were identified. nih.govresearchgate.net For instance, research on 1-substituted-5,6-dichloro-benzimidazole derivatives as BRAF inhibitors used MD simulations to confirm the stability of the ligand-protein complex, highlighting key interactions within the receptor's binding site. nih.gov Similar studies on other complex benzimidazoles have used simulations of up to 20 nanoseconds to evaluate the dynamic behavior and stability of the ligand-receptor complex, analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov Without experimental or simulated data for this compound, any discussion of its complex stability remains speculative.

Structure-Activity Relationship (SAR) Elucidation via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use quantitative methods (QSAR) to correlate physicochemical properties of a series of compounds with their activities.

The literature contains extensive SAR studies on the benzimidazole scaffold. These studies have systematically explored how different substituents at various positions on the benzimidazole ring affect activity against targets like protein kinases, microbes, and parasites. researchgate.netmdpi.comnih.gov

Key findings from related benzimidazole series often highlight the importance of:

Substitution at the 5-position: A chloro or nitro group at the 5- or 6-position is often shown to enhance potency. For example, 5,6-dichloro substitution can reinforce hydrophobic interactions within a kinase binding pocket. mdpi.com

Substitution at the 2-position: The group at this position significantly modulates activity and selectivity. Small, polar groups can form crucial hydrogen bonds with receptor active sites.

Substitution at the N-1 position: Modifications at this nitrogen can alter solubility, cell permeability, and binding orientation.

A computational study on a series of 5-chlorobenzimidazole-based chalcones identified the pyrrolic nitrogen of the benzimidazole and the ketone of the propenone as key entities for interaction with the target receptor. researchgate.net Another study on 2-amidobenzimidazole derivatives found that a 5-cyano group was highly advantageous for inhibiting protein kinase CK1δ. mdpi.com However, without a comparative study that includes this compound, its specific SAR profile cannot be accurately described. The contribution of the 2-ethanol group, with its hydrogen-bonding potential and conformational flexibility, remains computationally uncharacterized in the available literature.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown. It involves identifying the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity and their specific 3D arrangement. nih.gov

Pharmacophore models are frequently developed for various classes of benzimidazole derivatives to guide the design of new, more potent compounds. tpcj.org These models serve as 3D search queries to screen large chemical databases for novel molecules that match the required features, a process known as virtual screening.

For a pharmacophore model to be developed for this compound, a set of active and inactive molecules with similar structures would be required. The model would likely include features such as:

An aromatic ring feature for the benzimidazole core.

A hydrogen bond acceptor (from the imidazole nitrogen).

A hydrogen bond donor (from the imidazole N-H and the ethanol -OH).

A hydrophobic/halogen feature for the 5-chloro group.

The precise spatial relationship between these features would define the pharmacophore. While general pharmacophore models for benzimidazole-containing kinase inhibitors exist, a specific, validated model derived from or applicable to this compound is not available in the reviewed scientific papers.

Mechanistic Studies of Biological Target Interactions with 1 5 Chloro 1h Benzimidazol 2 Yl Ethanol Derivatives

Enzyme Inhibition Mechanism Investigations

The inhibitory potential of benzimidazole (B57391) derivatives extends across a diverse range of enzyme families, playing roles in neurotransmission, metabolic regulation, cell signaling, and microbial physiology. The following subsections provide a detailed examination of the kinetic and mechanistic aspects of these interactions.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. Several studies have explored the potential of benzimidazole derivatives as inhibitors of these enzymes.

Research into a series of benzimidazole agents, including ricobendazole, thiabendazole (B1682256), albendazole, and oxfendazole, has demonstrated their ability to inhibit both AChE and BChE at the nanomolar level. Kinetic analyses revealed that these compounds act as non-competitive inhibitors. For instance, ricobendazole was identified as the most potent AChE inhibitor among the tested compounds, while thiabendazole was the most effective against BChE. rsc.org The IC50 and Ki values for the most potent inhibitors in this class were found to be in the nanomolar range, indicating a strong binding affinity to the enzymes. rsc.org

Table 1: Inhibition of AChE and BChE by Benzimidazole Derivatives

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Type of Inhibition |

|---|---|---|---|---|

| Ricobendazole | AChE | 123.02 | 28.68 ± 8.46 | Non-competitive |

| Thiabendazole | BChE | 64.26 | 12.08 ± 2.18 | Non-competitive |

Furthermore, computational studies combining 3D-QSAR, molecular docking, and molecular dynamics simulations have been employed to understand the structural features of benzimidazole derivatives that govern their AChE inhibitory activity. semanticscholar.org These studies have highlighted the importance of electrostatic and hydrophobic interactions in the binding of these inhibitors to the active site of AChE, providing a molecular basis for their inhibitory mechanism. semanticscholar.org

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic approach for managing type 2 diabetes. Benzimidazole derivatives have emerged as a promising class of α-glucosidase inhibitors.

A study on benzimidazole-thioquinoline derivatives identified compounds with significant α-glucosidase inhibitory potency, far exceeding that of the standard drug, acarbose. The most active compound in this series, a 4-bromobenzyl derivative, exhibited a competitive mode of inhibition against the enzyme. nih.gov This competitive mechanism suggests that the inhibitor binds to the active site of α-glucosidase, thereby preventing the substrate from binding and being hydrolyzed. The IC50 value for this potent derivative was 28.0 ± 0.6 µM, a marked improvement over acarbose's IC50 of 750.0 µM. nih.gov

Another study on a series of benzimidazole hydrazone derivatives also reported varying degrees of yeast α-glucosidase inhibitory activity, with IC50 values ranging from 8.40 ± 0.76 to 179.71 ± 1.11 μM. nih.govresearchgate.net Molecular docking studies have further elucidated the interactions between these active compounds and the enzyme's binding site. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibition by Benzimidazole Derivatives

| Derivative Type | Most Active Compound's IC50 (µM) | Inhibition Pattern |

|---|---|---|

| Benzimidazole-thioquinoline | 28.0 ± 0.6 | Competitive |

| Benzimidazole hydrazone | 8.40 ± 0.76 | - |

Protein kinase CK1 delta (CK1δ) is a serine/threonine kinase involved in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. researchgate.net Research into 2-amidobenzimidazole derivatives has revealed their potential as ATP-competitive inhibitors of CK1δ. researchgate.net

In a study investigating a series of these derivatives, compounds featuring a (1H-pyrazol-3-yl)-acetyl moiety on the benzimidazol-2-amino scaffold demonstrated CK1δ inhibitory activity in the low micromolar range. researchgate.net Notably, substitutions on the benzimidazole ring significantly influenced potency. For instance, a 5,6-dichloro derivative showed an IC50 value of 0.98 μM, indicating that halogen substitutions can be favorable for inhibitory activity. researchgate.net The most potent compound in this series, a 5-cyano derivative, achieved a nanomolar potency with an IC50 of 98.6 nM. researchgate.net Molecular docking and dynamics studies have been used to model the interactions between these inhibitors and the kinase, providing insights into the binding mode. researchgate.net

Table 3: Protein Kinase CK1δ Inhibition by 2-Amidobenzimidazole Derivatives

| Substitution on Benzimidazole Ring | IC50 (µM) |

|---|---|

| 5,6-dichloro | 0.98 |

| 5-cyano | 0.0986 |

| Unsubstituted | 4.21 |

Transpeptidases, also known as penicillin-binding proteins (PBPs), are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. While these enzymes are well-established targets for β-lactam antibiotics, there is limited specific information in the reviewed literature regarding the mechanistic inhibition of transpeptidases by 1-(5-chloro-1H-benzimidazol-2-yl)ethanol or its close derivatives. The general mechanism of transpeptidase inhibitors involves the acylation of a serine residue in the active site, leading to an inactive enzyme. However, specific kinetic studies or detailed mechanistic investigations on benzimidazole-based compounds targeting bacterial transpeptidases were not prominently found in the conducted search.

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Its inhibition is the basis for the antifungal activity of azole drugs. Benzimidazole derivatives have also been investigated as inhibitors of this enzyme.

A study on newly designed benzimidazole-pyridine-phenylalkanesulfonate hybrids identified a compound that inhibited Lanosterol 14α-demethylase with an IC50 value of 4.2 μM. rsc.orgijcrt.org This demonstrates the potential of the benzimidazole scaffold in targeting this key fungal enzyme. The mechanism of azole antifungals, which likely shares similarities with how these benzimidazole derivatives might function, involves the coordination of a nitrogen atom in the heterocyclic ring to the heme iron atom in the active site of CYP51. researchgate.netx-mol.net This interaction prevents the binding and demethylation of the natural substrate, lanosterol, thereby disrupting ergosterol synthesis and compromising the integrity of the fungal cell membrane. researchgate.netx-mol.net

The versatility of the benzimidazole scaffold allows for its interaction with a variety of other enzyme systems.

Prolyl Oligopeptidase (POP): Novel benzimidazole derivatives have been identified as effective inhibitors of prolyl oligopeptidase, an enzyme implicated in neurodegenerative disorders. nih.govnih.gov A series of these derivatives displayed inhibitory activities with IC50 values ranging from 3.61 ± 0.15 to 43.72 ± 1.18 μM. nih.govnih.gov Molecular docking studies suggest strong interactions between these compounds and the active site of the enzyme. nih.govnih.gov

5-Lipoxygenase (5-LOX): Certain benzimidazole derivatives have been synthesized and shown to inhibit 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov One particular derivative potently inhibited 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov

β-Glucuronidase: A study on a series of 24 benzimidazole derivatives revealed their potential as in vitro inhibitors of β-glucuronidase. Several compounds exhibited more potent inhibition than the standard inhibitor, D-saccharic acid 1,4-lactone, with the most active compound having an IC50 value of 6.33 ± 0.40 μM. nih.gov

This broad range of enzymatic targets highlights the rich pharmacology of benzimidazole derivatives and underscores the importance of further mechanistic studies to fully characterize their therapeutic potential.

Receptor Binding Mechanistic Analysis

The benzimidazole scaffold is a key feature in many biologically active compounds, enabling interaction with a variety of cellular receptors. While direct receptor binding studies on this compound are not extensively detailed in publicly available research, analysis of related benzimidazole derivatives provides insight into potential mechanisms.

Derivatives of benzimidazole have been identified as ligands for several receptor types, including imidazoline (B1206853) and sigma receptors. For instance, certain benzimidazole derivatives have been developed as agonists for imidazoline receptors (I2Rs), which are implicated in the regulation of chronic pain. nih.gov Other related structures, specifically benzimidazolone derivatives, have been synthesized and shown to act as selective ligands for the sigma-2 (σ2) receptor, exhibiting high affinity. nih.gov One such derivative, 1-{4-[4-(4-fluorophenyl)piperazin-1-yl]butyl}-3-propyl-1,3-dihydrobenzimidazol-2-one dihydrochloride, demonstrated a high affinity for the σ2 receptor with a Ki value of 0.66 nM. nih.gov

Table 1: Binding Affinities of Various Benzimidazole Derivatives for Target Receptors

| Derivative Class | Target Receptor | Example Compound | Binding Affinity (Ki) |

|---|---|---|---|

| Benzimidazolone | Sigma-2 (σ2) | 1-{4-[4-(4-fluorophenyl)piperazin-1-yl]butyl}-3-propyl-1,3-dihydrobenzimidazol-2-one dihydrochloride | 0.66 nM |

| Benzimidazole Carboxamide | Serotonin 5-HT4 | N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide derivative with butyl substituent | 1.50 nM |

| Benzimidazole Carboxamide | Serotonin 5-HT4 | N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide derivative with 2-[(methylsulfonyl)amino]ethyl substituent | 0.11 nM |

Modulation of Intracellular Biochemical Pathways

The biological effects of benzimidazole derivatives often extend beyond simple receptor binding, involving the modulation of complex intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, making them key targets for therapeutic intervention. nih.gov

Recent studies on metal complexes of 1H-benzimidazole-2-yl hydrazones have indicated that these compounds can exert modulatory activity on kinase signaling pathways. nih.gov The coordination of a copper ion with the benzimidazole-hydrazone ligand was found to significantly enhance its cytostatic activity against cancer cell lines, suggesting an interaction with cellular pathways that control cell proliferation and survival. nih.gov While the precise kinases and downstream effectors targeted by these compounds are still under investigation, this highlights a potential mechanism for the broader class of benzimidazole derivatives.

The general mechanism of action for compounds that modulate these pathways involves interfering with the cascade of protein phosphorylation and dephosphorylation that governs cellular processes such as growth, differentiation, and apoptosis. nih.gov By inhibiting or activating specific kinases, benzimidazole derivatives could theoretically alter the signaling balance within the cell, leading to their observed biological effects.

DNA Interaction Mechanisms and Topoisomerase Inhibition

A significant area of research for benzimidazole derivatives has been their interaction with DNA and the inhibition of topoisomerase enzymes. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, making them vital targets in antimicrobial and anticancer therapies. wikipedia.org

Benzimidazole compounds can interact with DNA through two primary modes: intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it fits into the minor or major groove of the DNA. nih.govrsc.org The specific mode of binding is often dependent on the size and conformation of the benzimidazole derivative. nih.gov Studies on dicationic benzimidazoles have shown that they tend to bind strongly within the DNA minor groove, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.gov

This interaction with DNA is often linked to the inhibition of topoisomerase enzymes. Topoisomerase inhibitors are broadly classified as "poisons" because they stabilize the transient complex formed between the topoisomerase enzyme and DNA. wikipedia.org This prevents the enzyme from re-ligating the DNA strand breaks it creates, leading to an accumulation of DNA damage and ultimately triggering apoptosis or cell death. wikipedia.org

Several 2,5-disubstituted benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.gov The presence of a chloro group at the 5-position, a feature of the parent compound of this article, has been noted in derivatives that exhibit significant topoisomerase inhibition. For example, 5-phenylterbenzimidazoles with a strong electron-withdrawing group, such as a chloro group at the 2"-position, showed enhanced topoisomerase I poisoning activity and cytotoxicity. nih.gov This suggests that the electronic properties of the substituents play a key role in the compound's ability to interact with the enzyme-DNA complex. nih.gov

Table 2: Topoisomerase Inhibition by Benzimidazole Derivatives

| Compound Class | Target Enzyme | Mechanism | Key Structural Features |

|---|---|---|---|

| Dicationic Benzimidazoles | - | Minor groove binding at A-T rich sequences | Symmetric linked benzimidazole cations |

| 2,5'-Bi-1H-benzimidazoles | Topoisomerase I | Poisoning (stabilization of enzyme-DNA complex) | 2'-aryl and 5-substituents (e.g., cyano) |

| 5-Phenylterbenzimidazoles | Topoisomerase I | Poisoning | Electron-withdrawing groups at the 2"-position (e.g., chloro) |

Chemical Biology Applications and Derivatization for Probing Biological Systems

Design and Synthesis of Novel Hybrid Benzimidazole (B57391) Structures

The synthesis of novel hybrid molecules is a common strategy to enhance or modulate biological activity. This involves combining the benzimidazole scaffold with other pharmacologically active motifs. For structures based on 1-(5-chloro-1H-benzimidazol-2-yl)ethanol, hybridization can be achieved through several synthetic routes.

One primary approach is N-substitution on the benzimidazole ring. The nitrogen atom of the imidazole (B134444) can be alkylated with various functionalized halides in a basic medium, allowing for the attachment of other heterocyclic systems or functional groups. tsijournals.com For instance, strategies used for other benzimidazoles, such as condensation reactions followed by cyclization or Knoevenagel reactions, can be adapted to link moieties like pyrazole (B372694) or quinoline (B57606) to the this compound framework. acs.org

Another strategy involves modifying the ethanol (B145695) side chain. The hydroxyl group can be esterified or etherified to connect other molecular fragments. For example, a common synthetic pathway involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate carboxylic acid or aldehyde, followed by modifications. nih.gov In the case of this compound, the core structure could be synthesized from 4-chloro-1,2-phenylenediamine and lactic acid, with subsequent reactions targeting the resulting hydroxyl group.

These hybridization strategies aim to create molecules with improved binding affinity, selectivity, or novel mechanisms of action by combining the properties of the benzimidazole core with those of the linked chemical entity. researchgate.netrsc.org The synthesis of asymmetric bis-benzimidazoles, such as 1,2-bis(5-chloro-1H-benzimidazol-2-yl)ethanol, demonstrates the creation of more complex structures designed for specific applications like chelation. shd-pub.org.rs

Development of Chemical Probes Based on this compound Scaffold

Chemical probes are essential tools for studying the function and localization of biomolecules in their native environment. The this compound scaffold is well-suited for the development of such probes, including those for fluorescence imaging and photoaffinity labeling.

Fluorescent probes are designed to exhibit a change in their optical properties upon interaction with a specific target analyte or environment. The benzimidazole core itself can be part of a fluorophore system. By conjugating a fluorophore to the this compound scaffold, probes for detecting metal ions, pH changes, or specific proteins can be created.

The design of such probes often involves attaching a reporter group to the N-1 position of the benzimidazole ring. The intrinsic fluorescence of some benzimidazole derivatives can be harnessed; for example, certain zinc complexes of bis-benzimidazole ethanols exhibit significant fluorescence characteristics. shd-pub.org.rsdoaj.org This suggests that metal-coordinating probes based on the this compound structure could function as fluorescent sensors. The fluorescence response can be "turn-off" (quenching) or "turn-on" (enhancement) depending on the interaction with the analyte.

Photoaffinity labeling (PAL) is a powerful technique used to identify the protein targets of bioactive small molecules by creating a covalent bond upon photo-irradiation. nih.gov A photoaffinity probe based on this compound would require the incorporation of two key moieties: a photoreactive group and a bioorthogonal handle for enrichment and detection.

The design of such a probe could involve the following components:

Pharmacophore : The this compound core, which provides the binding affinity for the target protein.

Photoreactive Group : A group like a diazirine, benzophenone, or aryl azide (B81097) that becomes highly reactive upon exposure to UV light, forming a covalent bond with the target protein. nih.gov This could be attached to the benzimidazole ring or the ethanol side chain.

Enrichment Handle : A terminal alkyne or azide group that allows for the use of "click chemistry" to attach a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) after the probe has been cross-linked to its target. nih.govuniversiteitleiden.nl

This modular design allows a single probe to be used for various downstream applications, from identifying unknown protein targets to validating target engagement in complex biological systems. nih.gov

Formation of Metal Complexes with Benzimidazole Ligands

The nitrogen atoms in the benzimidazole ring make it an excellent ligand for coordinating with a wide range of transition metal ions. This property has been extensively studied for applications in catalysis and medicinal chemistry. iosrjournals.org

The this compound molecule can act as a versatile ligand. Coordination with metal ions typically occurs through the lone pair of electrons on the sp2-hybridized nitrogen atom (N3) of the imidazole ring. nih.gov

Furthermore, the hydroxyl group of the ethanol side chain can also participate in coordination. This allows the compound to act as a bidentate (N, O) or even a tridentate ligand. For instance, studies on the related compound 1,2-bis(5-chloro-1H-benzimidazol-2-yl)ethanol have shown that it acts as a tridentate ligand, coordinating through both the C=N nitrogen atoms and the OH oxygen atom. shd-pub.org.rs This chelation can lead to the formation of stable, well-defined metal complexes with metals such as Co(II), Pd(II), and Zn(II). shd-pub.org.rs The stoichiometry of these complexes can vary, commonly forming 1:1 or 1:2 metal-to-ligand ratios. nih.gov

The structures of metal complexes derived from benzimidazole ligands are elucidated using a combination of analytical techniques. These methods confirm the coordination of the ligand to the metal center and determine the geometry of the resulting complex.

Key characterization techniques include:

FT-IR Spectroscopy : Upon complexation, the stretching frequency of the C=N bond in the benzimidazole ring typically shifts. Furthermore, new bands appear in the far-IR region, which are assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. royalsocietypublishing.org

NMR Spectroscopy : 1H and 13C NMR are used to characterize the ligand and can show shifts in proton and carbon signals upon complexation, although paramagnetic metals can cause significant peak broadening.

UV-Visible Spectroscopy : The electronic spectra of the complexes reveal d-d transitions for transition metals, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral).

Mass Spectrometry (ESI-MS) : This technique helps confirm the molecular weight of the synthesized complexes and provides information about their stoichiometry. royalsocietypublishing.org

Molar Conductivity : Measurements of molar conductivity in solution can distinguish between electrolytic and non-electrolytic complexes, indicating whether anions are part of the coordination sphere or act as counter-ions. shd-pub.org.rs

Table 1: Summary of Analytical Techniques for Characterizing Benzimidazole-Metal Complexes

| Technique | Information Provided | Typical Observations |

|---|---|---|

| FT-IR Spectroscopy | Confirms coordination sites | Shift in ν(C=N) band; appearance of new ν(M-N) and ν(M-O) bands in the far-IR region. |

| UV-Visible Spectroscopy | Determines coordination geometry | Presence of d-d transition bands characteristic of specific geometries (e.g., tetrahedral, octahedral). |

| Mass Spectrometry | Confirms molecular weight and stoichiometry | Detection of molecular ion peaks corresponding to the [M+L] or [M+2L] species. |

| Molar Conductivity | Determines electrolytic nature | Low values indicate non-electrolytes (anions are coordinated); high values indicate electrolytes (anions are counter-ions). shd-pub.org.rs |

| Magnetic Susceptibility | Determines electronic structure | Measurement of magnetic moment helps to infer the geometry and spin state of the metal ion. |

Supramolecular Chemistry and Intermolecular Interactions of 1 5 Chloro 1h Benzimidazol 2 Yl Ethanol

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are a dominant force in the crystal packing of benzimidazole (B57391) derivatives. The 1-(5-chloro-1H-benzimidazol-2-yl)ethanol molecule contains several functional groups capable of participating in hydrogen bonding: the imidazole (B134444) N-H group acts as a donor, the ethanolic O-H group can act as both a donor and acceptor, and the sp2-hybridized imidazole nitrogen atom acts as an acceptor.

While the specific crystal structure of this compound is not extensively detailed in the available literature, analysis of the closely related parent compound, (±)-1-(1H-benzimidazol-2-yl)ethanol, provides significant insight into the expected hydrogen bonding patterns. nih.gov In the crystal structure of this parent compound, the molecules are connected through a network of intermolecular O—H⋯N and N—H⋯O hydrogen bonds. nih.gov These interactions link the molecules into a two-dimensional sheet-like network. nih.gov

The primary hydrogen bonds observed involve the hydroxyl group's hydrogen atom bonding to the imidazole nitrogen of an adjacent molecule (O—H⋯N) and the imidazole N-H group's hydrogen bonding to the hydroxyl oxygen of another molecule (N—H⋯O). nih.gov This creates a robust network that is a key factor in the stabilization of the crystal lattice. It is highly probable that this compound forms a similar hydrogen-bonding network, utilizing the same donor and acceptor sites.

Table 1: Representative Hydrogen-Bond Geometry in (±)-1-(1H-Benzimidazol-2-yl)ethanol nih.gov

| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | D–H⋯A (°) |

| O1—H1⋯N3 | 0.82 | 1.91 | 2.713 | 165 |

| N4—H4⋯O1 | 0.86 | 1.97 | 2.828 | 178 |

| O2—H2⋯N2 | 0.82 | 1.93 | 2.743 | 170 |

| N1—H1A⋯O2 | 0.86 | 1.93 | 2.751 | 160 |

| Data from the crystal structure of the unsubstituted analogue, (±)-1-(1H-benzimidazol-2-yl)ethanol, which contains two crystallographically independent molecules. |

Investigation of Pi-Pi Stacking Interactions

The planar benzimidazole core of this compound is well-suited for π-π stacking. In the crystal structures of various benzimidazole derivatives, these interactions are commonly observed, with centroid-to-centroid distances typically falling in the range of 3.5 Å to 4.0 Å. researchgate.net These interactions can adopt various geometries, such as parallel-displaced or T-shaped arrangements, to maximize attractive forces and minimize repulsion.

The presence of the chloro-substituent on the benzene (B151609) ring can influence the nature of these π-π stacking interactions. The electron-withdrawing nature of chlorine modifies the quadrupole moment of the aromatic ring, which can affect the geometry and strength of the stacking. Furthermore, C—H⋯π interactions, where a hydrogen atom interacts with the face of the aromatic ring, are also common in stabilizing the packing of benzimidazole structures. rsc.org Tight π-stacking contacts have been shown to influence the photophysical properties of benzimidazole-containing materials, such as their fluorescence quantum yield. rsc.org

Principles of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. This process is driven by non-covalent interactions, and the principle of molecular recognition dictates that the host will selectively bind to specific guests based on factors like size, shape, and chemical complementarity.

Benzimidazole derivatives are versatile building blocks in the design of synthetic receptors for molecular recognition, particularly for anions and biomolecules. researchgate.netscispace.com The N-H group on the imidazole ring is an effective hydrogen-bond donor, making it a key site for recognizing and binding anionic guests through hydrogen bonding and electrostatic interactions. researchgate.net

The structural framework of this compound, featuring both hydrogen-bond donor (N-H, O-H) and acceptor (N, O) sites, along with an aromatic surface for π-interactions, provides the necessary elements for molecular recognition. Benzimidazole-based compounds have been successfully employed in the recognition of DNA, where they interact with nucleic acid structures through non-covalent forces. bohrium.comexlibrisgroup.com The ability to form specific, directional interactions is fundamental to these recognition events, highlighting the importance of the molecule's structural and electronic properties. bohrium.com

Self-Assembly Processes and Materials Science Implications

Self-assembly is the spontaneous organization of individual molecules into ordered supramolecular architectures, driven by non-covalent interactions. The intermolecular forces inherent to this compound, namely hydrogen bonding and π-π stacking, make it a candidate for forming such ordered structures. researchgate.net

The benzimidazole unit is a popular scaffold in materials science for creating a variety of supramolecular materials, including coordination polymers, metal-organic frameworks (MOFs), and soft materials like supramolecular gels. researchgate.netbenthamdirect.com The ability of benzimidazole derivatives to self-assemble can lead to the formation of advanced macrostructures with diverse morphologies, such as nanoparticles, nanowires, and microflowers. researchgate.netnih.gov

The specific functional groups on this compound can be leveraged to tune its self-assembly behavior and the properties of the resulting materials. The ethanol (B145695) side chain provides an additional vector for hydrogen bonding, potentially leading to more complex and extended networks. The chloro-substituent can be used to modulate solubility and electronic properties, which in turn affects both the assembly process and the potential applications of the material, for instance, in the field of sensing or photoluminescence. researchgate.net The rising interest in benzimidazole-based gels for applications like ion sensing and water purification underscores the material science implications of understanding and controlling the self-assembly of such functionalized molecules. benthamdirect.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-chloro-1H-benzimidazol-2-yl)ethanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and ethanol derivatives. For example:

- Step 1 : React 5-chloro-1H-benzimidazole-2-carboxylic acid derivatives with ethanol under acidic or basic conditions. Reflux in ethanol with acetyl chloride (as in ) or use NaBH₄ for reduction of ketone intermediates .

- Step 2 : Purify via recrystallization (methanol/water) or column chromatography. Monitor reaction progress using TLC with solvent systems like benzene/chloroform/methanol (60:20:20) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the ethanol moiety (δ ~1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂OH) and benzimidazole aromatic protons (δ 7.2–8.3 ppm). HRMS validates molecular weight (e.g., [M+H⁺] at m/z 227.05) .

- Crystallography : For single-crystal analysis, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and hydrogen-bonding networks. Data collection requires high-resolution (<1.0 Å) X-ray diffraction .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. MCF-7) .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities like unreacted acetyl intermediates can skew results .

- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., tubulin for anticancer activity) .

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents) to separate (R)- and (S)-isomers .

- Asymmetric Synthesis : Catalyze reactions with chiral ligands (e.g., BINAP) or employ Sharpless epoxidation for stereocontrol .

- Circular Dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects at 220–260 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.